Lipophilicity: 2-Benzyl vs. Unsubstituted Core
Methyl 2-benzylisoindoline-4-carboxylate exhibits a significantly higher LogP value compared to its unsubstituted analog methyl isoindoline-4-carboxylate, indicating enhanced lipophilicity and potential for improved membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.93 |
| Comparator Or Baseline | Methyl isoindoline-4-carboxylate: 1.41 |
| Quantified Difference | +1.52 (approximately 33-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical databases . |
Why This Matters
Higher lipophilicity often correlates with better passive membrane diffusion and cellular uptake, which is critical for intracellular target engagement.
